molecular formula C17H19IO3 B4990281 2-iodo-1-[2-(2-methoxy-4-methylphenoxy)ethoxy]-4-methylbenzene

2-iodo-1-[2-(2-methoxy-4-methylphenoxy)ethoxy]-4-methylbenzene

Cat. No. B4990281
M. Wt: 398.23 g/mol
InChI Key: LNFYKYRPPAKITD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-iodo-1-[2-(2-methoxy-4-methylphenoxy)ethoxy]-4-methylbenzene, also known as I-MOP, is a chemical compound that has been widely used in scientific research for its unique properties. It belongs to the family of iodinated radioligands and is commonly used as a tracer in positron emission tomography (PET) and single-photon emission computed tomography (SPECT) imaging studies.

Mechanism of Action

2-iodo-1-[2-(2-methoxy-4-methylphenoxy)ethoxy]-4-methylbenzene binds to the KOR with high affinity and selectivity, leading to the activation of downstream signaling pathways. The activation of KOR can modulate the release of neurotransmitters such as dopamine and serotonin, which are involved in the regulation of mood and behavior. The exact mechanism of action of 2-iodo-1-[2-(2-methoxy-4-methylphenoxy)ethoxy]-4-methylbenzene on KOR is still being investigated, but it is believed to involve the modulation of G protein signaling and the activation of intracellular signaling cascades.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-iodo-1-[2-(2-methoxy-4-methylphenoxy)ethoxy]-4-methylbenzene are primarily related to its binding to KOR. Activation of KOR by 2-iodo-1-[2-(2-methoxy-4-methylphenoxy)ethoxy]-4-methylbenzene can lead to changes in the release of neurotransmitters, which can affect mood, behavior, and pain perception. In addition, KOR activation can also modulate immune function, inflammation, and cell proliferation. The exact effects of 2-iodo-1-[2-(2-methoxy-4-methylphenoxy)ethoxy]-4-methylbenzene on these processes are still being investigated.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-iodo-1-[2-(2-methoxy-4-methylphenoxy)ethoxy]-4-methylbenzene in lab experiments is its high affinity and selectivity for KOR. This allows for accurate and specific imaging of KOR in vivo, which can provide valuable information about the role of KOR in various physiological and pathological conditions. However, one limitation of 2-iodo-1-[2-(2-methoxy-4-methylphenoxy)ethoxy]-4-methylbenzene is its relatively short half-life, which can limit its use in longitudinal studies. In addition, the synthesis of 2-iodo-1-[2-(2-methoxy-4-methylphenoxy)ethoxy]-4-methylbenzene can be challenging, and the compound can be expensive to produce.

Future Directions

There are several future directions for the use of 2-iodo-1-[2-(2-methoxy-4-methylphenoxy)ethoxy]-4-methylbenzene in scientific research. One area of interest is the investigation of the role of KOR in pain perception and the development of novel analgesics that target KOR. In addition, 2-iodo-1-[2-(2-methoxy-4-methylphenoxy)ethoxy]-4-methylbenzene can be used to investigate the effects of drugs of abuse on KOR function and the potential use of KOR agonists as therapeutic agents for addiction. Finally, the development of new radioligands with improved properties, such as longer half-life and higher affinity, can further enhance the use of 2-iodo-1-[2-(2-methoxy-4-methylphenoxy)ethoxy]-4-methylbenzene in scientific research.

Synthesis Methods

The synthesis of 2-iodo-1-[2-(2-methoxy-4-methylphenoxy)ethoxy]-4-methylbenzene involves the reaction of 2-iodo-4-methylphenol with 2-(2-methoxy-4-methylphenoxy) ethyl bromide in the presence of a base such as potassium carbonate. The resulting product is then purified using column chromatography to obtain the final compound. The synthesis method is relatively straightforward and has been optimized to produce high yields of pure 2-iodo-1-[2-(2-methoxy-4-methylphenoxy)ethoxy]-4-methylbenzene.

Scientific Research Applications

2-iodo-1-[2-(2-methoxy-4-methylphenoxy)ethoxy]-4-methylbenzene has been extensively used in scientific research as a radioligand for imaging studies. It has a high affinity for the kappa opioid receptor (KOR), a G protein-coupled receptor that is involved in the regulation of pain, stress, and addiction. PET and SPECT imaging studies using 2-iodo-1-[2-(2-methoxy-4-methylphenoxy)ethoxy]-4-methylbenzene have been used to investigate the distribution and density of KOR in the brain and other tissues. This has led to a better understanding of the role of KOR in various physiological and pathological conditions, including depression, anxiety, and drug addiction.

properties

IUPAC Name

1-[2-(2-iodo-4-methylphenoxy)ethoxy]-2-methoxy-4-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19IO3/c1-12-4-6-15(14(18)10-12)20-8-9-21-16-7-5-13(2)11-17(16)19-3/h4-7,10-11H,8-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNFYKYRPPAKITD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCCOC2=C(C=C(C=C2)C)I)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19IO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-(2-Iodo-4-methylphenoxy)ethoxy]-2-methoxy-4-methylbenzene

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